4-Bromo-2-methylbut-1-ene
Overview
Description
Scientific Research Applications
(4-Acetamidocyclohexyl) nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a guanylate cyclase activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cardiovascular diseases.
Industry: The compound’s properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
Target of Action
Like many alkylating agents, it may interact with biological macromolecules such as dna, rna, and proteins .
Mode of Action
4-Bromo-2-methylbut-1-ene, being an alkylating agent, can form covalent bonds with biological macromolecules, altering their structure and function . This interaction can lead to changes in cellular processes, potentially leading to cell death.
Biochemical Pathways
Alkylating agents generally interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .
Pharmacokinetics
Its physical properties such as a density of 13±01 g/cm3, boiling point of 1252±90 °C at 760 mmHg, and a molecular weight of 149029 suggest that it may have significant bioavailability.
Result of Action
As an alkylating agent, it may cause cell death by interfering with dna replication and transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . These conditions can help maintain its stability and efficacy.
Safety and Hazards
Preparation Methods
The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:
Nitration Reaction: The nitration of (4-Acetamidocyclohexyl) acetamide is carried out using a nitrating agent such as nitric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure (4-Acetamidocyclohexyl) nitrate.
Chemical Reactions Analysis
(4-Acetamidocyclohexyl) nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
(4-Acetamidocyclohexyl) nitrate can be compared with other guanylate cyclase activators, such as:
Nitroglycerin: A well-known nitrate compound used in the treatment of angina.
Isosorbide dinitrate: Another nitrate compound used for similar therapeutic purposes.
Sodium nitroprusside: A potent vasodilator used in emergency medicine.
Properties
IUPAC Name |
4-bromo-2-methylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWJUPSQXIVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338517 | |
Record name | 4-bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20038-12-4 | |
Record name | 4-bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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